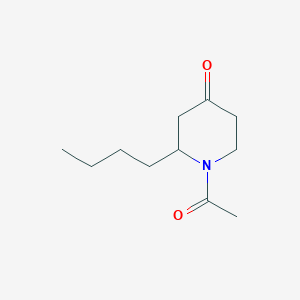silane CAS No. 923289-82-1](/img/structure/B14185967.png)
[3-(Methanesulfonyl)propyl](trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methanesulfonyl)propylsilane: is an organosilicon compound that features a methanesulfonyl group attached to a propyl chain, which is further bonded to a silicon atom with three methoxy groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonyl)propylsilane typically involves the reaction of [3-(Methanesulfonyl)propyl]chloride with trimethoxysilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
[3-(Methanesulfonyl)propyl]chloride+Trimethoxysilane→3-(Methanesulfonyl)propylsilane+HCl
Industrial Production Methods: In industrial settings, the production of 3-(Methanesulfonyl)propylsilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: 3-(Methanesulfonyl)propylsilane undergoes hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: 3-(Methanesulfonyl)propylsilane is used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.
Polymer Synthesis: It acts as a crosslinking agent in the synthesis of silicone polymers, improving their mechanical and thermal properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, ensuring their compatibility with biological tissues.
Drug Delivery: It is explored for use in drug delivery systems due to its ability to form stable and functionalized surfaces.
Industry:
Adhesives and Sealants: 3-(Methanesulfonyl)propylsilane is used in the formulation of adhesives and sealants, providing strong bonding and durability.
Electronics: It is employed in the electronics industry for the fabrication of insulating layers and protective coatings.
Wirkmechanismus
The mechanism of action of 3-(Methanesulfonyl)propylsilane involves its ability to form strong covalent bonds with various substrates. The methoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in surface modification and polymer crosslinking applications. The methanesulfonyl group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Vergleich Mit ähnlichen Verbindungen
[3-(Methacryloyloxy)propyl]trimethoxysilane: Used in polymer synthesis and surface modification.
[3-(Glycidyloxy)propyl]trimethoxysilane: Known for its use in epoxy resins and coatings.
3-(Aminopropyl)triethoxysilane: Utilized in the modification of surfaces to introduce amine functionalities.
Uniqueness:
Methanesulfonyl Group: The presence of the methanesulfonyl group in 3-(Methanesulfonyl)propylsilane provides unique reactivity, particularly in nucleophilic substitution reactions, which is not commonly found in other similar silanes.
Versatility: Its ability to undergo hydrolysis, condensation, and substitution reactions makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
923289-82-1 |
|---|---|
Molekularformel |
C7H18O5SSi |
Molekulargewicht |
242.37 g/mol |
IUPAC-Name |
trimethoxy(3-methylsulfonylpropyl)silane |
InChI |
InChI=1S/C7H18O5SSi/c1-10-14(11-2,12-3)7-5-6-13(4,8)9/h5-7H2,1-4H3 |
InChI-Schlüssel |
SSDDMDFMPKDGSO-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCS(=O)(=O)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)


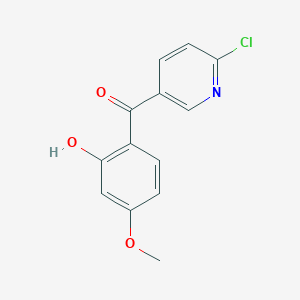
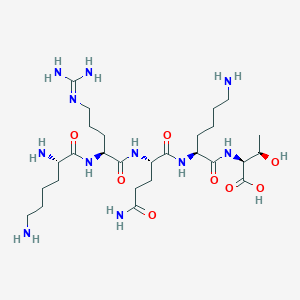
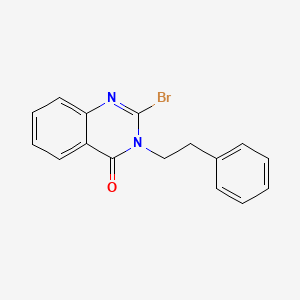
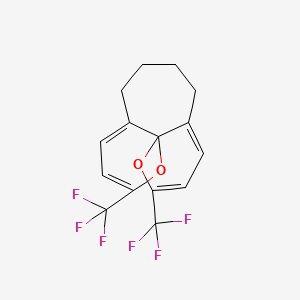

![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)
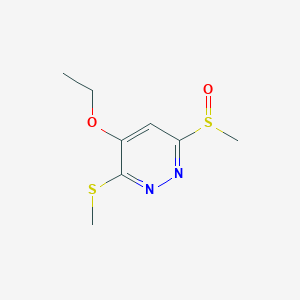
![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
